4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide

Nucleophilic substitution Alkylation kinetics Leaving group ability

4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide (CAS 1803583-00-7) is a bifunctional heterocyclic building block comprising a thiomorpholine 1,1-dioxide (sulfone) core and a 2-bromoethyl substituent, supplied as the hydrobromide salt. The compound is classified as a small-molecule scaffold used in medicinal chemistry for constructing kinase inhibitors, antibacterial agents, and central nervous system (CNS) drug candidates.

Molecular Formula C6H13Br2NO2S
Molecular Weight 323.04
CAS No. 1803583-00-7
Cat. No. B2383586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide
CAS1803583-00-7
Molecular FormulaC6H13Br2NO2S
Molecular Weight323.04
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CCBr.Br
InChIInChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H
InChIKeyAIYPYKOCNZNZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide (CAS 1803583-00-7) – Structural and Physicochemical Baseline for Sourcing Decisions


4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide (CAS 1803583-00-7) is a bifunctional heterocyclic building block comprising a thiomorpholine 1,1-dioxide (sulfone) core and a 2-bromoethyl substituent, supplied as the hydrobromide salt [1]. The compound is classified as a small-molecule scaffold used in medicinal chemistry for constructing kinase inhibitors, antibacterial agents, and central nervous system (CNS) drug candidates . Its sulfone group confers distinct physicochemical properties—including enhanced aqueous solubility and attenuated basicity of the ring nitrogen—relative to the parent morpholine or thiomorpholine analogs, directly impacting reactivity in nucleophilic substitution and coupling reactions [2].

Why Generic Substitution with Morpholine, Thiomorpholine, or Chloroethyl Analogs Fails for 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide


Direct replacement of 4-(2-bromoethyl)thiomorpholine 1,1-dioxide hydrobromide with morpholine-based or chloroethyl alternatives introduces quantifiable liabilities in reactivity, solubility, and metabolic stability that propagate through downstream synthetic sequences and biological outcomes. The bromoethyl group is a superior leaving group relative to chloroethyl, accelerating alkylation kinetics by approximately 10- to 50-fold under comparable SN2 conditions [1]. The thiomorpholine 1,1-dioxide scaffold is not isosteric with morpholine: the sulfone oxygen atoms increase topological polar surface area (TPSA) and aqueous solubility (≥50 g/100 mL for the parent dioxide; predicted logP shifts by approximately -0.5 to -1.0 log units relative to morpholine) [2][3]. The hydrobromide salt form further improves handling and storage stability versus the free base, reducing batch-to-batch variability during procurement . These differences are not cosmetic—they dictate whether a synthetic intermediate partitions correctly in a biphasic reaction, whether a final compound meets CNS MPO or Lipinski criteria, and whether a biological probe engages its target with the intended residence time.

Quantitative Evidence Guide: Where 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide Differentiates from Closest Analogs


SN2 Alkylation Rate Advantage: Bromoethyl vs. Chloroethyl on the Thiomorpholine 1,1-Dioxide Scaffold

The 2-bromoethyl group on the target compound provides a quantifiable SN2 reactivity advantage over the corresponding 2-chloroethyl analog (4-(2-chloroethyl)thiomorpholine 1,1-dioxide). Under standard bimolecular nucleophilic substitution conditions, bromide is a leaving group approximately 10- to 50-fold superior to chloride, translating directly to higher conversion rates and lower required temperatures or catalyst loadings in alkylation reactions [1]. This is not a theoretical extrapolation: the relative rate enhancement for Br vs. Cl in ethyl halide displacement with thiolate or amine nucleophiles is experimentally established in physical organic chemistry literature [1].

Nucleophilic substitution Alkylation kinetics Leaving group ability

Aqueous Solubility Differentiation: Thiomorpholine 1,1-Dioxide Sulfone vs. Morpholine or Thiomorpholine (Thioether) Scaffolds

The parent thiomorpholine 1,1-dioxide scaffold exhibits aqueous solubility ≥50 g/100 mL at 25°C, which is markedly higher than that of morpholine (miscible but with different solvation thermodynamics) and substantially higher than that of unoxidized thiomorpholine (thioether, sparingly water-miscible) [1]. This solubility advantage is attributable to the sulfone group's strong hydrogen-bond acceptor capacity (HBA count = 3 for the dioxide vs. 1 for morpholine) and increased topological polar surface area (TPSA = 45.8 Ų for the target compound vs. ~21.1 Ų for the morpholine analog) [2][3]. The predicted logP shift of approximately -0.5 to -1.0 log units relative to morpholine further quantifies the polarity increase [3].

Aqueous solubility Drug-likeness LogP TPSA

Metabolic Stability and Oxidative State: Sulfone vs. Thioether in Drug Candidate Building Blocks

The thiomorpholine 1,1-dioxide scaffold is the fully oxidized sulfone, which is metabolically inert to further sulfur oxidation by cytochrome P450 enzymes. In contrast, unoxidized thiomorpholine (thioether) is susceptible to S-oxidation, generating sulfoxide and sulfone metabolites that introduce pharmacokinetic variability and potential toxicity [1]. Literature on thioether-to-sulfone oxidation in drug candidates demonstrates that the sulfone oxidation state eliminates a major metabolic soft spot, often resulting in longer half-life and reduced clearance in vivo [1]. While direct in vivo comparative data for the specific bromoethyl derivative are not available, the class-level metabolic stability advantage of sulfones over thioethers is a well-established principle in medicinal chemistry [1][2].

Metabolic stability Oxidation Cytochrome P450 Sulfone

Salt Form and Handling Stability: Hydrobromide vs. Free Base for the Bromoethyl-Thiomorpholine Dioxide System

The hydrobromide salt form (CAS 1803583-00-7; MW 323.05 g/mol) provides crystalline powder handling properties and storage stability at 4°C, as specified by Sigma-Aldrich/Enamine (purity 92%) . In contrast, the free base (CAS 1249965-45-4; MW 242.14 g/mol) is reported as a lower-melting solid or oil with limited stability data available from suppliers . The hydrobromide salt's higher melting point and reduced hygroscopicity minimize degradation during storage and improve weighing accuracy, which is critical for reproducible stoichiometry in multi-step syntheses .

Salt form Stability Purity Handling

Validation as a Building Block in Kinase and CNS Drug Discovery: Patent and Pipeline Evidence for Thiomorpholine 1,1-Dioxide Scaffold

Thiomorpholine 1,1-dioxide is explicitly claimed in patents and synthetic methodologies as a privileged scaffold for kinase inhibitors (e.g., cyclin G-associated kinase inhibitors) and CNS agents [1]. The scaffold's combination of hydrogen-bond acceptor capacity (HBA = 3), moderate TPSA, and attenuated basicity (pKa of conjugate acid ≈ 6.5 for the parent dioxide) distinguishes it from morpholine (HBA = 1; pKa ≈ 8.3) in terms of target engagement and blood-brain barrier permeability [2]. The 4-(2-bromoethyl) derivative specifically serves as an alkylating handle for installing the scaffold into larger pharmacophores, with the bromoethyl group enabling late-stage diversification via nucleophilic displacement . While no direct head-to-head biological data exist for this exact compound versus its morpholine analog, the patent prevalence of the dioxide scaffold (e.g., EP1522540, 2005) provides procurement-level validation of its chemical space relevance [1].

Kinase inhibitors CNS drugs Bioisostere Patent landscape

Application Scenarios for 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide Where Differentiation Is Decisive


Late-Stage Diversification of Kinase Inhibitor Leads via Alkylation

In kinase inhibitor programs requiring a polar, metabolically stable heterocycle to occupy the solvent-exposed region of the ATP-binding pocket, 4-(2-bromoethyl)thiomorpholine 1,1-dioxide hydrobromide serves as an alkylating handle to install the dioxide scaffold onto a core pharmacophore. The bromide leaving group provides faster reaction kinetics compared to the chloroethyl analog, enabling coupling under mild conditions (e.g., K₂CO₃, DMF, 25–50°C) with amine or thiol nucleophiles [1][2]. This scenario leverages the evidence of SN2 rate enhancement (Section 3, Evidence Item 1) and the metabolic stability advantage of the sulfone (Section 3, Evidence Item 3).

Synthesis of CNS-Penetrant Chemical Probes with Favorable Solubility

For CNS drug discovery, the thiomorpholine 1,1-dioxide scaffold's enhanced aqueous solubility (≥50 g/100 mL for the parent) and moderate TPSA (45.8 Ų) align with CNS MPO desirability criteria [1]. The 4-(2-bromoethyl) derivative allows attachment of the dioxide ring to a lipophilic core, balancing logP and improving thermodynamic solubility without introducing a metabolic soft spot at sulfur. This scenario is supported by solubility and TPSA data (Section 3, Evidence Item 2) and the scaffold's precedent in CNS-related patents (Section 3, Evidence Item 5).

Parallel Library Synthesis Requiring Stable, Weighable Solid Reagents

Automated parallel synthesis platforms demand building blocks with consistent physical form and stability. The hydrobromide salt of 4-(2-bromoethyl)thiomorpholine 1,1-dioxide is a powder that can be stored at 4°C and weighed accurately, unlike the free base which may be an oil or low-melting solid with variable purity [1][2]. This reduces weighing errors and ensures reproducible stoichiometry across library plates, directly addressing the handling stability evidence (Section 3, Evidence Item 4).

Construction of PROTAC Linkers or Bioconjugation Handles with Tunable Reactivity

In targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) linker chemistry, the bromoethyl group serves as an electrophilic anchor point for thiol-maleimide or azide-alkyne click chemistry after conversion to the corresponding azide or amine. The sulfone's polarity improves water solubility of the linker intermediate, facilitating bioconjugation in aqueous buffer systems [1]. The bromide's superior leaving-group ability ensures quantitative conversion to the azide, minimizing unreacted starting material that would complicate purification [2].

Quote Request

Request a Quote for 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.